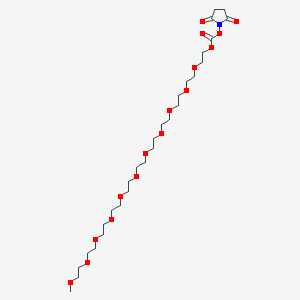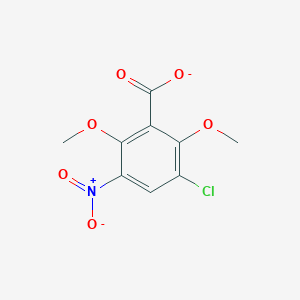
5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin: is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin can be achieved through both conventional and microwave-assisted techniques. The conventional method involves the condensation of pyrrole with 4-bromobenzaldehyde under acidic conditions, followed by oxidation to form the porphyrin ring . The microwave-assisted method offers a more efficient route, providing higher yields and shorter reaction times .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated compounds and acidic conditions required for the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The porphyrin ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation and Reduction: Products include different oxidation states of the porphyrin ring, which can affect its color and reactivity.
Applications De Recherche Scientifique
5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin, particularly in photodynamic therapy, involves the absorption of light, which excites the porphyrin molecule to a higher energy state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can then damage cellular components, leading to cell death .
Comparaison Avec Des Composés Similaires
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine
Comparison:
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: This compound has methoxycarbonyl groups instead of bromophenyl groups, which can affect its solubility and reactivity.
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine: The presence of hydroxy groups can enhance its ability to form hydrogen bonds, potentially altering its photophysical properties and applications.
Uniqueness: 5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin is unique due to the presence of bromine atoms, which can be further modified to introduce a wide range of functional groups, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C44H26Br4N4 |
|---|---|
Poids moléculaire |
930.3 g/mol |
Nom IUPAC |
5,10,15,20-tetrakis(4-bromophenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C44H26Br4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-50H |
Clé InChI |
IWLHWGBLZMOSLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)Br)C9=CC=C(C=C9)Br)N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


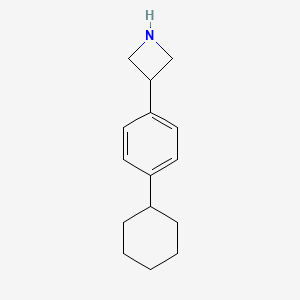
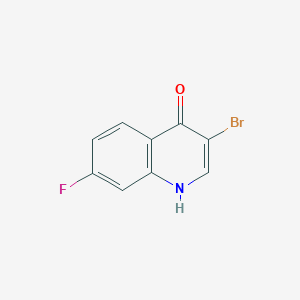

![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)



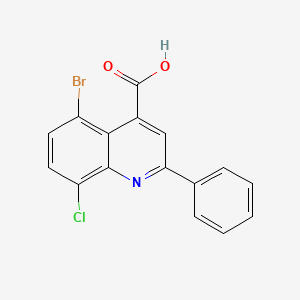
![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)
